molecular formula C9H9ClFNO2 B13051126 (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL

(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL

Katalognummer: B13051126
Molekulargewicht: 217.62 g/mol
InChI-Schlüssel: QHXQXKFDXAIVEY-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL is a chiral compound with significant potential in various scientific fields. This compound features a chroman ring system substituted with amino, chloro, and fluoro groups, making it a versatile molecule for chemical synthesis and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient production. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chroman derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Biologically, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereospecific biological processes .

Medicine

In medicine, this compound has potential therapeutic applications. It can be used to develop new drugs targeting specific enzymes or receptors, offering possibilities for treating various diseases .

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials .

Wirkmechanismus

The mechanism of action of (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, and affecting gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL stands out due to its unique combination of substituents on the chroman ring. This specific arrangement of amino, chloro, and fluoro groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H9ClFNO2

Molekulargewicht

217.62 g/mol

IUPAC-Name

(3S,4S)-4-amino-6-chloro-8-fluoro-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C9H9ClFNO2/c10-4-1-5-8(12)7(13)3-14-9(5)6(11)2-4/h1-2,7-8,13H,3,12H2/t7-,8+/m1/s1

InChI-Schlüssel

QHXQXKFDXAIVEY-SFYZADRCSA-N

Isomerische SMILES

C1[C@H]([C@H](C2=C(O1)C(=CC(=C2)Cl)F)N)O

Kanonische SMILES

C1C(C(C2=C(O1)C(=CC(=C2)Cl)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.